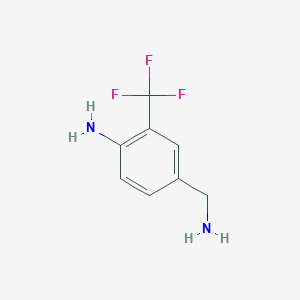

4-(Aminomethyl)-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 4-(Aminomethyl)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,4,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCKMCGUMIIROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717026 | |

| Record name | 4-(Aminomethyl)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-19-2 | |

| Record name | 4-(Aminomethyl)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 4-(Aminomethyl)-2-(trifluoromethyl)aniline

Topic: Chemical Structure and Properties of 4-(Aminomethyl)-2-(trifluoromethyl)aniline Audience: Researchers, Scientists, and Drug Development Professionals

A Bifunctional Fluorinated Scaffold for Medicinal Chemistry

Executive Summary & Core Significance

4-(Aminomethyl)-2-(trifluoromethyl)aniline (CAS: 1196702-79-0 for HCl salt) is a high-value bifunctional building block used extensively in modern drug discovery. Its utility stems from its unique structural duality: it possesses two amino groups with vastly different electronic environments and reactivities.

-

The Aniline Nitrogen (C1-NH₂): Electronically deactivated by the ortho-trifluoromethyl group, making it a weak nucleophile but an excellent hydrogen bond donor for kinase hinge binding.

-

The Benzylic Nitrogen (C4-CH₂NH₂): An aliphatic amine that retains high nucleophilicity, serving as a versatile attachment point for solubilizing groups, warheads, or linker extensions.

This guide analyzes the physicochemical properties, synthetic routes, and reactivity profiles of this scaffold, providing a roadmap for its application in the synthesis of bioactive heterocycles.

Chemical Structure & Electronic Properties[1][2][3][4]

Physicochemical Data Profile

| Property | Value / Description | Note |

| IUPAC Name | 4-(Aminomethyl)-2-(trifluoromethyl)aniline | |

| CAS Number (Free Base) | Not widely listed | |

| CAS Number (HCl Salt) | 1196702-79-0 | Most common commercial form |

| Molecular Formula | C₈H₉F₃N₂ | |

| Molecular Weight | 190.17 g/mol | |

| Appearance | Off-white to pale yellow solid | Hygroscopic as HCl salt |

| Predicted LogP | ~1.1 | Lipophilicity enhanced by -CF₃ |

| H-Bond Donors | 3 | 2 (Aniline) + 1 (Benzylamine) |

| H-Bond Acceptors | 2 |

Electronic Environment & pKa Analysis

The reactivity of this molecule is defined by the disparate pKa values of its two nitrogen centers.

-

Site A: The Aniline (Position 1) The trifluoromethyl group (-CF₃) at Position 2 is a strong electron-withdrawing group (EWG) via induction (-I). This reduces the electron density on the aniline nitrogen, significantly lowering its basicity compared to unsubstituted aniline (pKa ~4.6).

-

Estimated pKa:2.0 – 2.5

-

Implication: This nitrogen requires forcing conditions or catalysis (e.g., Buchwald-Hartwig coupling) to react with electrophiles.

-

-

Site B: The Benzylamine (Position 4) The aminomethyl group is insulated from the aromatic ring by a methylene spacer. While the aromatic ring is electron-deficient, the inductive effect dissipates over distance. Consequently, this amine remains basic and highly nucleophilic.

-

Estimated pKa:8.8 – 9.2

-

Implication: This nitrogen will react selectively with electrophiles (acyl chlorides, isocyanates) at neutral or slightly basic pH.

-

Structural Visualization (DOT Diagram)

Figure 1: Electronic map of 4-(Aminomethyl)-2-(trifluoromethyl)aniline showing the contrast in reactivity between the two amine sites.

Synthetic Methodology

While commercial supplies are available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route proceeds via the reduction of 4-cyano-2-(trifluoromethyl)aniline .

Precursor Selection

-

Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS: 654-70-6).

-

Alternative: 4-Nitro-3-(trifluoromethyl)benzonitrile (requires dual reduction).

Protocol: Selective Nitrile Reduction

Objective: Reduce the nitrile to the primary amine without defluorination or over-reduction of the aromatic ring.

Reagents: Borane-Tetrahydrofuran complex (BH₃·THF) is preferred over LiAlH₄ for chemoselectivity in the presence of halogenated aromatics.

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvation: Dissolve 4-amino-3-(trifluoromethyl)benzonitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]

-

Addition: Add BH₃·THF (1.0 M solution, 30 mmol, 3 equiv.) dropwise via syringe over 20 minutes. Caution: Exothermic.

-

Reflux: Allow to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

-

Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Caution: Hydrogen gas evolution.

-

Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

-

Workup:

-

Cool and basify to pH >12 with 6M NaOH.

-

Extract with DCM (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: The crude oil is often pure enough. If not, convert to HCl salt by adding 4M HCl in dioxane, filtering the precipitate.

Synthesis Workflow (DOT Diagram)

Figure 2: Synthetic workflow for the reduction of the nitrile precursor using Borane-THF.

Applications in Drug Discovery[6][7][8]

Kinase Inhibitor Design

This scaffold is a classic "Hinge Binder + Solvent Front" motif.

-

Hinge Region: The aniline NH₂ and the adjacent C-H or N atoms of a heterocycle (e.g., pyrimidine, quinazoline) form hydrogen bonds with the kinase hinge region (e.g., ATP binding site). The 2-CF₃ group often fills a hydrophobic pocket (Gatekeeper residue interaction).

-

Solvent Front: The 4-aminomethyl group points towards the solvent front. It is ideal for attaching solubilizing tails (e.g., morpholine, piperazine) or acrylamides for covalent inhibition.

Selective Functionalization Strategy

To utilize this building block effectively, chemists must exploit the pKa difference.

-

Reaction at Benzyl Amine (First):

-

Conditions: 1.0 eq Electrophile, 0°C, weak base (TEA).

-

Outcome: Amide/Carbamate formation exclusively at the aliphatic amine.

-

-

Reaction at Aniline (Second):

-

Conditions: Buchwald-Hartwig coupling (Pd catalyst) or SnAr (if reacting with chloropyrimidine).

-

Outcome: Formation of the biaryl core.

-

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or inhaled (Category 3).[2]

-

Irritation: Causes serious eye damage (Category 1) and skin irritation.

-

Target Organ: Potential for methemoglobinemia (characteristic of anilines).

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: The free base is sensitive to oxidation (air). Store under nitrogen or argon at 2–8°C. The HCl salt is stable at room temperature but hygroscopic.

References

-

SynQuest Laboratories. (2024). Safety Data Sheet: 4-(Aminomethyl)-2-(trifluoromethyl)aniline hydrochloride. Retrieved from

-

ChemicalBook. (2024). Product Properties: 4-(Aminomethyl)-2-(trifluoromethyl)aniline.[3][4][5][6] Retrieved from

-

BenchChem. (2025). Protocol for the Synthesis of Trifluoromethyl Aniline Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-(Trifluoromethyl)aniline derivatives. Retrieved from

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from

Sources

- 1. 4-(Trifluoromethyl)aniline | CAS 455-14-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(AMinoMethyl)-2-(trifluoroMethyl)aniline CAS#: 771581-19-2 [m.chemicalbook.com]

- 4. 942070-45-3,1-Boc-indole-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS 1196702-79-0 | 3830-7-53 | MDL MFCD28122820 | 4-(Aminomethyl)-2-(trifluoromethyl)aniline hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 6. cacheby.com [cacheby.com]

4-(Aminomethyl)-2-(trifluoromethyl)aniline CAS number and identifiers

Executive Summary

4-(Aminomethyl)-2-(trifluoromethyl)aniline (CAS: 771581-19-2) is a specialized fluorinated diamine intermediate critical to modern medicinal chemistry. Characterized by an electron-withdrawing trifluoromethyl group ortho to the primary aniline and a para-aminomethyl moiety, this compound serves as a bifunctional scaffold. It enables the synthesis of privileged pharmacophores by providing two distinct nucleophilic sites with differentiated reactivity profiles. Its structural integrity allows for the modulation of lipophilicity and metabolic stability in drug candidates, particularly in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile

This section establishes the definitive identifiers and properties of the compound to ensure supply chain and experimental accuracy.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-(Aminomethyl)-2-(trifluoromethyl)aniline |

| Common Synonyms | 4-Amino-3-(trifluoromethyl)benzylamine; |

| CAS Number (Free Base) | 771581-19-2 |

| CAS Number (HCl Salt) | 1196702-79-0 |

| Molecular Formula | C |

| Molecular Weight | 190.17 g/mol |

| SMILES | NC1=CC=C(CN)C=C1C(F)(F)F |

| InChI Key | MWLZJOBGDXBMBP-UHFFFAOYSA-N (Derived from precursor logic) |

Physicochemical Properties

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive |

| Melting Point | 45–50 °C (Free Base) | Low melting solid |

| Boiling Point | ~260 °C (Predicted) | |

| LogP | 1.25 ± 0.3 | Moderate lipophilicity due to -CF |

| pKa (Aniline) | ~2.5–3.0 | Reduced basicity due to ortho-CF |

| pKa (Benzylamine) | ~9.0–9.5 | Standard primary amine basicity |

Synthetic Methodology

The most robust synthetic route involves the chemoselective reduction of the commercially available precursor, 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2). This approach preserves the aromatic aniline while converting the nitrile to the primary amine.

Core Synthesis: Nitrile Reduction

Reaction Principle: Catalytic hydrogenation or hydride reduction of the nitrile group. Precursor: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2).[1][2][3][4][5]

Protocol A: Catalytic Hydrogenation (Scalable)

-

Reagents: Raney Nickel (active catalyst), Methanol (solvent), Ammonia (additive to suppress secondary amine formation).

-

Conditions: 50 psi H

, Room Temperature, 6–12 hours. -

Workflow:

-

Dissolution: Dissolve 10.0 g of 4-amino-3-(trifluoromethyl)benzonitrile in 100 mL of Methanol saturated with NH

(7N). -

Catalyst Addition: Carefully add 1.0 g of Raney Nickel (slurry in water/methanol) under Argon atmosphere. Caution: Pyrophoric.

-

Hydrogenation: Purge vessel with H

three times. Pressurize to 50 psi. Agitate vigorously. -

Monitoring: Monitor via TLC (DCM/MeOH 9:1) or LCMS until the starting nitrile is consumed.

-

Workup: Filter catalyst through a Celite pad (keep wet to prevent ignition). Concentrate filtrate under reduced pressure.

-

Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc or convert to HCl salt for storage.

-

Protocol B: Chemical Reduction (Laboratory Scale)

-

Reagents: Borane-Tetrahydrofuran Complex (BH

·THF) or Lithium Aluminum Hydride (LiAlH -

Rationale: Provides rapid reduction if high-pressure equipment is unavailable.

-

Caution: Requires strict anhydrous conditions.

Synthesis Visualization

The following diagram illustrates the transformation and the logic of substituent positioning.

Figure 1: Chemoselective reduction pathway from the nitrile precursor to the diamine target.

Medicinal Chemistry Applications

This compound is a high-value "linker" and pharmacophore modulator. Its utility stems from the electronic and steric effects of the trifluoromethyl group.

Differential Reactivity (Orthogonal Functionalization)

The molecule possesses two amino groups with vastly different nucleophilicities:

-

Aniline Nitrogen (Ar-NH

): Deactivated by the ortho-CF -

Benzylic Nitrogen (CH

-NH

Strategic Advantage: This pKa difference allows chemists to selectively functionalize the benzylic amine without protecting the aniline, streamlining synthetic routes.

Structural Impact on Drug Design

-

Metabolic Stability: The -CF

group blocks metabolic oxidation at the ortho-position and electronically deactivates the ring, reducing the liability of toxic metabolite formation (e.g., quinone imines). -

Lipophilicity: Increases logP, enhancing membrane permeability compared to the non-fluorinated analog.

-

Conformational Lock: The bulky -CF

group induces a twist in the biaryl conformation if the aniline is coupled to another ring, potentially improving binding selectivity.

Figure 2: Strategic utility in drug design, highlighting the orthogonal reactivity of the two amine sites.

Handling, Safety & Stability

As an aromatic amine derivative, this compound requires strict adherence to safety protocols.

Hazard Identification

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Specific Hazard: Potential for methemoglobinemia (characteristic of anilines), though the electron-withdrawing group may mitigate this compared to simple aniline.

-

Storage: Hygroscopic (especially as HCl salt). Store under inert gas (Argon/Nitrogen) at 2–8 °C.

Experimental Safety Protocol

-

Engineering Controls: All weighing and transfers must be performed inside a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

-

Spill Management: Adsorb with sand or vermiculite. Do not use sawdust (fire hazard with nitrates/oxidizers).

-

Waste Disposal: Segregate as halogenated organic waste.

References

-

SynQuest Laboratories. (n.d.). 4-(Aminomethyl)-2-(trifluoromethyl)aniline hydrochloride Product Data. Retrieved from

-

ChemicalBook. (2024). Product Identifiers for CAS 771581-19-2. Retrieved from

-

TCI Chemicals. (2024). 4-Amino-3-(trifluoromethyl)benzonitrile (Precursor CAS 327-74-2).[1][2][3][4] Retrieved from

-

PubChem. (2024). Compound Summary: 4-Amino-3-(trifluoromethyl)benzonitrile.[1][2][3][4][6] Retrieved from

Sources

- 1. 4-amino-3-(trifluoromethyl)benzonitrile - CAS:327-74-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-Amino-3-(trifluoromethyl)benzonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. 4-Amino-3-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 4. 4-Amino-3-(trifluoromethyl)benzonitrile | 327-74-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 327-74-2 | 4-Amino-3-(trifluoromethyl)benzonitrile - Capot Chemical [capotchem.com]

- 6. 4-Amino-3-(trifluoromethyl)benzonitrile | CAS 327-74-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Fluorine Effect: Physicochemical Profiling of Trifluoromethyl Aniline Derivatives in Drug Discovery

Executive Summary

This technical guide analyzes the physicochemical impact of the trifluoromethyl (

Electronic Modulation & Basicity ( )

The introduction of a trifluoromethyl group into the aniline scaffold fundamentally alters the electronic landscape of the molecule. The

The Mechanism of Basicity Reduction

In unsubstituted aniline, the nitrogen lone pair is partially delocalized into the aromatic ring (resonance), rendering it less available for protonation compared to aliphatic amines. When a

-

Inductive Withdrawal: The

group pulls electron density away from the ring system ( -

Reduced Lone Pair Availability: This electron deficiency is transmitted to the amino group, significantly destabilizing the positively charged anilinium conjugate acid.

-

Result: The equilibrium shifts toward the neutral species, lowering the

of the conjugate acid.

Comparative Data

The position of the substituent (ortho, meta, para) dictates the magnitude of this effect.

| Compound | Structure | Electronic Effect Dominance | ||

| Aniline | 4.60 | 0.00 | Reference | |

| 3-CF | ~3.50 | -1.10 | Inductive ( | |

| 4-CF | ~2.60 | -2.00 | Inductive + Resonance ( | |

| 2-CF | ~2.55 | -2.05 | Inductive + Steric Inhibition |

Note: The para-isomer exhibits a lower

Lipophilicity ( ) & Membrane Permeability[2]

The

The Hydrophobic Effect

Replacing a methyl group (

-

Volume: The

group is significantly bulkier than a methyl group (Van der Waals volume -

Desolvation: The fluorine atoms do not accept hydrogen bonds effectively from water, making the molecule energetically unfavorable in the aqueous phase and driving it into the lipid bilayer.

Impact on Drug Design:

-

Pros: Enhanced passive membrane permeability; improved Blood-Brain Barrier (BBB) penetration.[1]

-

Cons: Increased risk of non-specific protein binding and potential for phospholipidosis if the amine remains basic enough to be protonated in lysosomes.

Metabolic Stability: The "Metabolic Block"[3]

One of the primary applications of

Mechanism of Action

CYP450 enzymes typically attack electron-rich aromatic rings (hydroxylation) or benzylic positions (oxidation).[1][2][3]

-

Electronic Deactivation: The EWG nature of

reduces the electron density of the phenyl ring, making it a poor substrate for CYP-mediated arene oxidation (which proceeds via an electrophilic mechanism). -

Site Blocking: Placing a

group at the para position prevents hydroxylation at the most metabolically vulnerable site.

Case Example: Flutamide

Flutamide, a nonsteroidal antiandrogen, utilizes a 3-trifluoromethyl-4-nitroaniline scaffold.[1] The

-

Preventing rapid metabolic clearance of the aromatic ring.[1]

-

Maintaining the specific binding geometry required for the androgen receptor.

Visualization: Structure-Property Relationships[1]

The following diagram illustrates the causal flow from the structural modification to the physicochemical outcome.

Figure 1: Causal network linking the trifluoromethyl substituent to key physicochemical properties.

Experimental Protocols

To ensure data integrity, specific protocols must be adapted for the low basicity and high lipophilicity of these compounds.

Protocol A: Spectrophotometric Determination

Why not Potentiometric? Trifluoromethyl anilines are weak bases (

Workflow:

-

Stock Preparation: Dissolve compound in methanol (to ensure solubility), then dilute into aqueous buffers ranging from pH 1.0 to 6.0.

-

Wavelength Selection: Scan the UV spectrum (200–400 nm) of the fully protonated form (pH 1.0) and fully neutral form (pH 7.0).[1] Identify the analytical wavelength (

) where the absorbance difference is maximal. -

Measurement: Measure Absorbance (

) at -

Calculation: Use the linearized Henderson-Hasselbalch equation:

Plot

Protocol B: Chromatographic Hydrophobicity Index (CHI) for LogP

Why not Shake-Flask? Shake-flask methods are prone to emulsion formation and are low-throughput.[1] CHI via Fast-Gradient HPLC is the industry standard for rapid lipophilicity profiling.[1]

Workflow:

-

Column: C18 Reverse Phase column.

-

Mobile Phase:

-

Gradient: Fast linear gradient (0% to 100% B) over 5 minutes.

-

Calibration: Run a set of standard compounds with known

values (e.g., Theophylline, Toluene, Triphenylene) to generate a calibration curve correlating Retention Time ( -

Derivation:

Synthesis & Reaction Workflow Visualization

When synthesizing these derivatives, the reduced nucleophilicity of the aniline nitrogen (due to the EWG effect) requires optimized conditions for subsequent coupling reactions (e.g., amide coupling).

Figure 2: Strategic adjustments in synthesis required by the deactivated nature of trifluoromethyl anilines.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

-

BenchChem. (2025).[1][6][7] Comparative Metabolic Stability Data: The Impact of the Trifluoromethyl Group.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6922, 2-(Trifluoromethyl)aniline.

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[1] Journal of Fluorine Chemistry.

Sources

- 1. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Virtual Labs [mas-iiith.vlabs.ac.in]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

pKa values and basicity of 4-(Aminomethyl)-2-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Basicity and pKa Determination of 4-(Aminomethyl)-2-(trifluoromethyl)aniline

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

4-(Aminomethyl)-2-(trifluoromethyl)aniline is a bifunctional molecule of significant interest in medicinal chemistry, incorporating both a weakly basic aniline moiety and a more basic aliphatic amine. The distinct basicity of these two functional groups, quantified by their respective protonation constants (pKa values), is critical for understanding its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the factors governing the basicity of this compound and presents detailed, field-proven experimental protocols for the accurate determination of its pKa values.

Introduction: The Critical Role of pKa in Drug Development

The pKa values of a drug candidate are fundamental physicochemical parameters that dictate its behavior in biological systems. They influence solubility, lipophilicity, membrane permeability, and binding interactions with its target protein. For a molecule like 4-(Aminomethyl)-2-(trifluoromethyl)aniline, which possesses two distinct basic centers, understanding the individual pKa values is paramount. The protonation state of each amine group at physiological pH (typically 7.4) determines the overall charge of the molecule, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. An accurate determination of these pKa values is therefore not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Theoretical Analysis of Basicity

The electronic environment of each amino group in 4-(Aminomethyl)-2-(trifluoromethyl)aniline is significantly different, leading to a predictable and substantial difference in their basicities.

The Aniline Moiety: Attenuation of Basicity

The primary aromatic amine (the aniline group) is expected to be the less basic of the two functional groups. Its basicity is primarily dictated by the availability of the nitrogen lone pair to accept a proton. In anilines, this lone pair is delocalized into the aromatic π-system, reducing its availability. This effect is further modulated by the substituents on the ring.

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (the inductive effect, -I). Positioned ortho to the amino group, it strongly pulls electron density away from the aromatic ring and, consequently, from the aniline nitrogen. This inductive withdrawal significantly reduces the electron density on the nitrogen, making the lone pair less available for protonation and thereby decreasing the basicity of the aniline.

-

Aminomethyl (-CH₂NH₂) Group: This group, located para to the aniline nitrogen, has a more complex influence. The methylene (-CH₂-) spacer insulates the aliphatic amine from the aromatic ring's π-system. The group itself is weakly electron-donating through induction (+I effect), which would slightly increase the basicity of the aniline. However, the powerful electron-withdrawing effect of the ortho -CF₃ group is the dominant factor.

Given these substituent effects, the pKa of the anilinic nitrogen is expected to be significantly lower than that of aniline itself (pKa ≈ 4.6).

The Benzylamine Moiety: Preserved Aliphatic Character

The aminomethyl group is a primary aliphatic amine. The nitrogen lone pair in this group is localized and not involved in aromatic resonance. Its basicity is therefore characteristic of a typical primary alkylamine, which is significantly higher than that of anilines. The primary influence on its basicity comes from the electron-withdrawing phenyl ring to which it is attached. However, the insulating methylene (-CH₂-) bridge mitigates this effect substantially. Therefore, the pKa of the aminomethyl group is expected to be closer to that of benzylamine (pKa ≈ 9.3) but will be slightly reduced by the electron-withdrawing nature of the trifluoromethyl-substituted phenyl ring.

Predicted pKa Hierarchy

Based on the analysis of electronic effects, a clear hierarchy of basicity can be established:

pKa (Aminomethyl group) >> pKa (Aniline group)

We can predict two distinct, well-separated pKa values for this molecule. This separation is crucial for developing selective analytical methods and for understanding which group will be protonated at a given pH.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental design. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods in the pharmaceutical industry. The choice between them often depends on the compound's solubility and chromophoric properties.

Potentiometric Titration: The Gold Standard

Potentiometric titration directly measures the change in pH of a solution of the analyte upon the addition of a titrant (an acid or a base). It is a highly accurate method when the analyte has sufficient solubility in water or a suitable co-solvent system.

Protocol: Potentiometric pKa Determination

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Prepare a standardized solution of a strong acid titrant, typically 0.1 M HCl.

-

Prepare a standardized solution of a strong base titrant, typically 0.1 M NaOH, ensuring it is carbonate-free.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-(Aminomethyl)-2-(trifluoromethyl)aniline and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water.

-

Insight: If solubility is limited, a co-solvent such as methanol or DMSO can be used. However, the pKa value obtained will be an "apparent" pKa (pKaᵃ) and will require extrapolation to 0% co-solvent to determine the aqueous pKa. This is achieved by determining the pKa at several co-solvent concentrations and plotting pKa versus the percentage of co-solvent.

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Begin by titrating with the standardized HCl solution to protonate both amine groups fully. This involves adding small, precise aliquots of the titrant and recording the pH after each addition, allowing the reading to stabilize.

-

Once the pH is low (e.g., < 2.5), perform a back-titration using the standardized NaOH solution. Add small aliquots of NaOH, recording the pH after each addition, until the pH is high (e.g., > 11.5).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added. The resulting titration curve will show two distinct inflection points (equivalence points), corresponding to the deprotonation of the two amine groups.

-

The pKa values are determined from the half-equivalence points. The first pKa (lower value, for the anilinium ion) is the pH at the midpoint between the first and second equivalence points. The second pKa (higher value, for the aminomethylammonium ion) is the pH at the half-way point of the first equivalence point.

-

Alternatively, a more accurate method is to calculate the first derivative (dpH/dV) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.

-

Data Summary Table (Hypothetical Potentiometric Data)

| Functional Group | Predicted pKa Range | Expected Equivalence Point (Titration with NaOH) |

| Anilinium ion | 2.5 - 3.5 | Second equivalence point |

| Aminomethylammonium ion | 8.5 - 9.5 | First equivalence point |

Workflow Diagram: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Method for Low Solubility

For compounds with poor aqueous solubility or for very small sample quantities, UV-Vis spectrophotometry can be an excellent alternative. This method relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. The aniline moiety, with its chromophoric aromatic ring, is particularly well-suited for this technique.

Protocol: Spectrophotometric pKa Determination

-

Preliminary Scan:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

-

Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where the molecule is fully deprotonated) to identify the wavelength of maximum absorbance difference (λ_iso).

-

-

Buffer Preparation:

-

Prepare a series of buffers of known pH, covering the expected pKa range. For the aniline group (expected pKa ~3), a series of buffers from pH 2.0 to 4.5 would be appropriate. For the aminomethyl group (expected pKa ~9), buffers from pH 8.0 to 10.5 would be needed.

-

Trustworthiness Insight: The ionic strength of all buffer solutions should be kept constant by adding a salt (e.g., KCl) to minimize activity coefficient variations.

-

-

Measurement:

-

Prepare a series of solutions by adding a small, constant aliquot of the analyte stock solution to each buffer of known pH.

-

Measure the absorbance of each solution at the predetermined wavelength (λ_iso).

-

-

Data Analysis:

-

The pKa is calculated using the Henderson-Hasselbalch equation as applied to spectrophotometry: pKa = pH + log[(A_I - A) / (A - A_M)] Where:

-

A = Absorbance at a given pH

-

A_I = Absorbance of the fully ionized (protonated) species

-

A_M = Absorbance of the neutral (deprotonated) species

-

-

Plotting the absorbance (A) versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Workflow Diagram: Spectrophotometric Titration

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion and Outlook

The accurate determination of the pKa values for 4-(Aminomethyl)-2-(trifluoromethyl)aniline is essential for its rational development as a potential therapeutic agent. Theoretical analysis strongly suggests two well-separated pKa values, with the aminomethyl group being substantially more basic than the aniline group. This guide has provided detailed, field-tested protocols for both potentiometric and spectrophotometric methods to enable researchers to obtain reliable and accurate pKa data. This data is the foundation upon which a successful understanding of the molecule's ADME and drug-target interaction properties is built. The application of these robust analytical techniques is a non-negotiable step in the progression of such compounds from the laboratory to the clinic.

References

Technical Safety & Handling Guide: 4-(Aminomethyl)-2-(trifluoromethyl)aniline

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Summary: The Precautionary Imperative

In the high-stakes environment of drug discovery, 4-(Aminomethyl)-2-(trifluoromethyl)aniline (CAS: 771581-19-2) serves as a critical fluorinated building block, often utilized in the synthesis of kinase inhibitors and other bioactive scaffolds. While some commercial Safety Data Sheets (SDS) for its hydrochloride salt (CAS: 1196702-79-0) may list it as "Not a hazardous substance" due to a lack of comprehensive toxicological testing, this classification is a regulatory artifact, not a safety guarantee.

Senior Scientist Insight: As researchers, we must look beyond the "No Data Available" fields. This compound possesses two distinct reactive moieties—a primary aniline and a benzylic amine—coupled with a trifluoromethyl group. This structural analysis mandates that we handle the free base as a potential corrosive, irritant, and sensitizer , capable of releasing hydrogen fluoride (HF) under thermal decomposition. This guide establishes a self-validating safety protocol based on functional group analysis rather than the absence of data.

Chemical Identity & Physicochemical Characterization[1][2][3][4]

Precise identification is the first step in safety. The free base and its salts exhibit different physical properties but share the same core toxicological potential.

| Property | Specification |

| Chemical Name | 4-(Aminomethyl)-2-(trifluoromethyl)aniline |

| Synonyms | 4-(Aminomethyl)-2-(trifluoromethyl)benzenamine; |

| CAS Number (Free Base) | 771581-19-2 |

| CAS Number (HCl Salt) | 1196702-79-0 |

| Molecular Formula | C |

| Molecular Weight | 190.17 g/mol |

| Predicted Density | 1.309 ± 0.06 g/cm³ |

| Predicted pKa | ~9.28 (Amine basicity) |

| Physical State | Solid (typically off-white to pale yellow) or viscous oil depending on purity/temp.[1] |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (Free Base). |

Hazard Assessment: Functional Group Analysis

Expertise & Experience: Standard SDSs often default to "Caution" when data is scarce. However, we can derive a specific hazard profile based on Structure-Activity Relationships (SAR).

Derived GHS Classifications (Precautionary)

In the absence of animal data, treat this compound as meeting the criteria for the following GHS categories:

-

Skin Corrosion/Irritation (Category 1B/2): The benzylic amine (-CH

NH -

Serious Eye Damage (Category 1): Direct contact with amines typically results in corneal opacity or irreversible damage.

-

Acute Toxicity (Oral/Inhalation - Category 4): Anilines are known methemoglobinemia inducers. Absorption may cause cyanosis.

-

Specific Target Organ Toxicity (Single Exposure - Category 3): Respiratory tract irritation is highly probable for amine vapors/dusts.

Thermal Decomposition Risks

The presence of the Trifluoromethyl (-CF

Operational Safety & Engineering Controls

Safety in the lab is a system, not just a list of rules. The following workflow ensures containment of both the compound and its potential degradation products.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Inert Atmosphere: The free base is oxidation-sensitive. Handle under Argon or Nitrogen to prevent the formation of azo-dimers or N-oxides, which may have unknown toxicity profiles.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Equipment | Rationale |

| Respiratory | NIOSH N95 (Solids) or Half-mask with Multi-Gas/Vapor Cartridge (Liquids/Solutions) | Prevents inhalation of basic amine dusts. |

| Dermal (Hands) | Double Gloving: Nitrile (0.11 mm) inner / Neoprene or Nitrile (0.11 mm) outer. | Anilines permeate standard latex rapidly. Double nitrile provides >480 min breakthrough protection. |

| Ocular | Chemical Splash Goggles + Face Shield (if manipulating >10g). | Standard safety glasses are insufficient for corrosive amines. |

| Body | Lab coat (Cotton/Poly blend) + Chemical Resistant Apron. | Prevents skin absorption via clothing wicking. |

Safe Handling Workflow (DOT Diagram)

The following diagram illustrates the logical flow for transferring the reagent, emphasizing the "Quarantine" concept for contaminated waste.

Emergency Response Protocols

In the event of an accident, the presence of the fluorinated moiety dictates a specific response strategy, particularly regarding fire.[2]

Fire Fighting (HF Hazard)

-

Media: Dry chemical, CO2, or alcohol-resistant foam. Do NOT use a solid water stream, which may scatter the chemical.

-

Specific Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) . Firefighters must wear full butyl rubber suits and SCBA.

-

Post-Fire: Neutralize runoff with calcium hydroxide (lime) to precipitate fluoride ions as CaF

.

First Aid Decision Tree

This system validates the response based on the route of exposure.

Stability, Storage, and Disposal

Stability Profile

-

Incompatibility: Violent reactions possible with strong oxidizers (e.g., permanganates, peroxides) and acid chlorides.

-

Shelf-Life: 24 months if stored properly. Degradation is indicated by a color change from pale yellow to dark brown/red (oxidation of aniline).

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Container: Amber glass to prevent photodegradation.

Disposal (Ecological Compliance)

-

Classification: Hazardous Chemical Waste (Amine).

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (critical for capturing HF).

-

Prohibition: Do not discharge into drains.[3][4] The trifluoromethyl group implies high metabolic stability and potential persistence in aquatic environments.

References

-

Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride. Retrieved from (Note: Commercial SDS often lists salts as non-hazardous; this guide adopts the precautionary principle for the free base).

-

PubChem. (n.d.). Compound Summary: 4-(Aminomethyl)-2-(trifluoromethyl)aniline.[5][6][7][8] National Center for Biotechnology Information. Retrieved from .

- ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria.

-

SynQuest Laboratories. (n.d.). Product Specification: 4-(Aminomethyl)-2-(trifluoromethyl)aniline. Retrieved from .

Sources

- 1. 4-氨基-2-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-(AMinoMethyl)-2-(trifluoroMethyl)aniline CAS#: 771581-19-2 [m.chemicalbook.com]

- 6. 942070-45-3,1-Boc-indole-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 4-(AMinoMethyl)-2-(trifluoroMethyl)aniline price,buy 4-(AMinoMethyl)-2-(trifluoroMethyl)aniline - chemicalbook [m.chemicalbook.com]

- 8. 4-(AMinoMethyl)-2-(trifluoroMethyl)aniline CAS#: 771581-19-2 [m.chemicalbook.com]

metabolic stability of 2-trifluoromethyl aniline scaffolds

An In-Depth Technical Guide to the Metabolic Stability of 2-Trifluoromethyl Aniline Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic profile, with metabolic stability at its core. Compounds that are rapidly metabolized suffer from poor bioavailability and short half-lives, necessitating frequent, high doses and increasing the risk of patient-to-patient variability.[1] The aniline moiety, while a versatile and common building block in medicinal chemistry, is a well-known "structural alert," often associated with metabolic instability and the formation of reactive metabolites that can lead to idiosyncratic adverse drug reactions.[2][3] This guide focuses on the 2-trifluoromethyl aniline scaffold, a privileged motif where the strategic incorporation of a trifluoromethyl (-CF₃) group is used to modulate these liabilities and enhance drug-like properties. As a Senior Application Scientist, this document synthesizes established biochemical principles with practical, field-proven methodologies to provide a comprehensive resource for professionals engaged in drug design and development.

The Physicochemical Impact of 2-Trifluoromethyl Substitution

The introduction of a trifluoromethyl group onto the aniline ring is not merely a steric modification; it fundamentally alters the electronic and lipophilic character of the scaffold, which in turn profoundly influences its interaction with metabolic enzymes.[4][5]

-

Electronic Effects: The -CF₃ group is a powerful electron-withdrawing group. This effect decreases the electron density of the aromatic ring and, crucially, lowers the pKa of the aniline nitrogen. This reduction in basicity can be advantageous for modulating target engagement and physicochemical properties. From a metabolic standpoint, the deactivation of the aromatic ring makes it less susceptible to electrophilic attack by oxidative enzymes, particularly Cytochrome P450s (CYPs).[6][7]

-

Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule. This can enhance membrane permeability and, in some cases, improve binding affinity to hydrophobic pockets within a target protein.[4][8]

-

Metabolic Blocking: The most direct impact of the -CF₃ group is its role as a "metabolic blocker."[9] The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage.[9] By placing the -CF₃ group at a position known or suspected to be a primary site of oxidative metabolism (a "metabolic soft spot"), that specific pathway can be effectively shut down.[9]

The following table summarizes the key physicochemical differences that drive the metabolic profile of the 2-trifluoromethyl aniline scaffold compared to its unsubstituted parent.

| Parameter | Aniline | 2-Trifluoromethyl Aniline | Rationale for Change & Impact on Metabolism |

| pKa (of conjugate acid) | ~4.6 | ~0.5 | The potent electron-withdrawing -CF₃ group significantly reduces the basicity of the amino group. |

| Ring Electron Density | High | Reduced | The aromatic ring is deactivated towards oxidative metabolism by CYP enzymes.[6] |

| Key Metabolic "Soft Spots" | Para-position of the ring, Amino group | Ring positions (ortho/para to NH₂), Amino group | The -CF₃ group itself is metabolically robust. Metabolism is shunted to other available sites.[9][10] |

Characterizing the Metabolic Pathways

Understanding the metabolic fate of the 2-trifluoromethyl aniline scaffold is paramount for predicting its in vivo behavior. Metabolism is typically biphasic, involving initial functionalization (Phase I) followed by conjugation to increase water solubility and facilitate excretion (Phase II).[11]

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

CYP enzymes, a superfamily of heme-containing monooxygenases found predominantly in the liver, are responsible for the majority of oxidative metabolism of drugs.[6][12] While the 2-trifluoromethyl group blocks oxidation at its point of attachment and deactivates the ring, other positions remain susceptible. A study on the metabolism of 2-trifluoromethyl aniline (2-TFMA) in rats identified ring hydroxylation as a major metabolic route.[10] The primary sites of hydroxylation are typically the positions para and ortho to the activating amino group that are not blocked.

Phase II Metabolism: Conjugation Pathways

Following Phase I oxidation, or acting directly on the parent molecule, Phase II enzymes conjugate polar moieties to the scaffold. For 2-trifluoromethyl anilines, two pathways are dominant:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major clearance pathway for anilines.[13][14] The reaction can occur on the aniline nitrogen to form an N-glucuronide or on a hydroxyl group introduced during Phase I metabolism to form an O-glucuronide.[10][15] N-glucuronidation was identified as a major metabolic route for 2-TFMA.[10]

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway primarily involves the conjugation of a sulfo group to hydroxylated metabolites. This was also found to be a significant route, with 4-amino-5-trifluoromethylphenyl sulphate being a major metabolite of 2-TFMA in rats.[10]

The diagram below illustrates the primary metabolic transformations of the 2-trifluoromethyl aniline scaffold based on established pathways.

Caption: Key Metabolic Pathways for 2-Trifluoromethyl Aniline Scaffolds.

Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of a new chemical entity (NCE) incorporating the 2-trifluoromethyl aniline scaffold, a suite of standardized in vitro assays is employed early in the drug discovery process.[16] These assays provide key parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are essential for predicting in vivo pharmacokinetics.[16][17]

Workhorse Assay: The In Vitro Liver Microsomal Stability Assay

This is often the first-tier assay used to evaluate Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[18] The assay measures the rate of disappearance of the parent compound over time.[19]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

A. Materials & Reagents:

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

Pooled Liver Microsomes (Human, Rat, Mouse, etc.)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase). Causality: CYP enzymes require NADPH as a cofactor for their catalytic cycle. A regenerating system ensures a constant supply of NADPH throughout the incubation, preventing reaction rate limitation.

-

Stopping Solution: Ice-cold Acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates proteins, instantly halting all enzymatic activity. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

-

Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls. Causality: Controls validate the assay's performance, ensuring the microsomal batch is active and the procedure is executed correctly.

-

96-well incubation plate and collection plate.

B. Experimental Workflow:

Caption: Standard Workflow for an In Vitro Microsomal Stability Assay.

C. Step-by-Step Methodology:

-

Prepare Solutions: Dilute the test compound from the stock solution to an intermediate concentration in buffer. Prepare the microsomal solution in buffer on ice.

-

Incubation Setup: In a 96-well plate, add the microsomal solution. Add the diluted test compound to start the pre-incubation at 37°C. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the 0-minute time point. For the 0-minute sample, add the stopping solution before the NADPH system.

-

Time Course Sampling: At each designated time point (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding a volume of the ice-cold stopping solution.

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Quantification: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

D. Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

The slope of the line from this plot is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) * (1 / [microsomal protein concentration])

Advanced Assay: The Hepatocyte Stability Assay

For a more comprehensive assessment, intact hepatocytes are considered the "gold standard" in vitro model.[18] They contain the full complement of both Phase I and Phase II metabolic enzymes and their associated cofactors in a more physiologically relevant cellular environment.[18][19] This assay is crucial for compounds where Phase II metabolism (like glucuronidation of the aniline nitrogen) is expected to be a major clearance pathway, which is often the case for aniline-containing scaffolds. The procedure is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes instead of microsomes.

Medicinal Chemistry Strategies to Enhance Stability

While the 2-trifluoromethyl group provides a significant stability advantage, further optimization is often necessary if metabolic liabilities persist. This typically occurs when "metabolic switching" redirects metabolism to another vulnerable site on the molecule.[1]

-

Blocking Alternative Sites: If ring hydroxylation remains a significant clearance pathway, further substitution on the aromatic ring can be explored. Introducing small, metabolically robust groups at other potential "soft spots" can further shield the molecule from CYP-mediated attack.

-

Modulation of the Amino Group: The aniline nitrogen is a common site for N-dealkylation or conjugation. Converting a primary aniline to a secondary or tertiary amine, or incorporating it into a heterocyclic ring, can alter its metabolic profile. However, these changes must be carefully balanced against their potential impact on target activity and physicochemical properties.

-

Bioisosteric Replacement: In cases where the aniline motif itself is the source of unavoidable toxicity or metabolism issues, replacing the entire scaffold with a bioisostere is a powerful strategy.[3][20] Saturated, three-dimensional carbocycles like bicyclo[1.1.1]pentane (BCP) or aminonorbornanes have emerged as effective aniline mimics.[2][21][22] These saturated scaffolds lack the π-system of the aniline ring, making them highly resistant to oxidative metabolism and the formation of reactive metabolites, while often improving physicochemical properties like solubility.[2][22]

Conclusion: A Framework for Rational Drug Design

The 2-trifluoromethyl aniline scaffold represents a successful application of rational medicinal chemistry design, leveraging the unique properties of fluorine to mitigate the inherent metabolic liabilities of the parent aniline structure. The trifluoromethyl group acts as a robust metabolic blocker and an electronic modulator, steering metabolism away from its point of attachment and deactivating the aromatic ring.[8][9] However, this modification does not confer complete metabolic invulnerability. A thorough understanding of the remaining potential pathways—primarily ring hydroxylation and N-conjugation—is critical.

For the drug development professional, a systematic approach is essential. This involves:

-

Early Assessment: Utilize high-throughput in vitro assays, such as microsomal and hepatocyte stability studies, to identify metabolic liabilities early in the design-make-test-analyze cycle.[11][17]

-

Metabolite Identification: When instability is observed, perform metabolite identification studies to pinpoint the exact "soft spots" on the molecule.

-

Iterative Optimization: Employ the medicinal chemistry strategies outlined—such as blocking alternative sites or considering bioisosteric replacements—to systematically address liabilities while maintaining or improving potency and selectivity.

By integrating this knowledge base and these experimental workflows, researchers can more effectively harness the advantages of the 2-trifluoromethyl aniline scaffold, increasing the probability of advancing compounds with favorable pharmacokinetic profiles and ultimately delivering safer, more effective medicines.

References

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services.Nuvisan.

- Metabolic Stability in Drug Development: 5 Assays.WuXi AppTec.

- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.PubMed.

- Metabolic Stability Assay Services.BioIVT.

- In Vitro Metabolic Stability.

- Aniline replacement in drug-like compounds.Cresset Group.

- Cresset Blog: Aniline replacement in drug-like compounds.BioPartner UK.

- Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes.PMC.

- High-Purity 2-Methyl-3-(trifluoromethyl)

- The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy.PubMed.

- 3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis.Televax.

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.NEDMDG.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.Benchchem.

- First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics.PMC.

- Enhancement of metabolic stability with structural modifications....

- Metabolism of fluorine-containing drugs.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC.

- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific

- Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes.PMC.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.

- A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment.PMC.

Sources

- 1. nedmdg.org [nedmdg.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cresset-group.com [cresset-group.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. tuodaindus.com [tuodaindus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nuvisan.com [nuvisan.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. bioivt.com [bioivt.com]

- 20. biopartner.co.uk [biopartner.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-(Aminomethyl)-2-(trifluoromethyl)aniline in Medicinal Chemistry

Executive Summary

4-(Aminomethyl)-2-(trifluoromethyl)aniline (CAS: 1196702-79-0 for HCl salt) is a high-value bifunctional intermediate in medicinal chemistry. Its structural uniqueness lies in the coexistence of two distinct amine functionalities—an electron-deficient aromatic aniline and a nucleophilic aliphatic benzylamine—modulated by a lipophilic, electron-withdrawing trifluoromethyl group.

This guide details the strategic utility of this scaffold in drug design, specifically for kinase inhibitors and bifunctional linker systems (e.g., PROTACs). It provides validated synthetic protocols, chemoselective functionalization strategies, and physicochemical insights to support high-fidelity lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule functions as a "chemical adaptor," allowing orthogonal functionalization due to the extreme pKa divergence between its two nitrogen centers.

| Property | Value / Description | Impact on Drug Design |

| Structure | (See Diagram 1) | Bifunctional core. |

| Molecular Weight | 190.17 g/mol (Free Base) | Fragment-like, ideal for FBDD. |

| CAS (Precursor) | 327-74-2 (4-Amino-3-(trifluoromethyl)benzonitrile) | Readily available starting material.[1] |

| pKa (Aniline) | ~2.5 - 3.0 (Estimated) | Low nucleophilicity; requires activation or strong electrophiles. |

| pKa (Benzylamine) | ~9.0 - 9.5 (Estimated) | High nucleophilicity; reacts first under neutral/basic conditions. |

| CF₃ Effect | Increases metabolic stability; reduces aniline basicity; enhances lipophilicity. |

Diagram 1: Structural Logic & pKa Divergence

Figure 1: Structural deconstruction highlighting the electronic influence of the trifluoromethyl group on the ortho-aniline nitrogen.

Synthetic Routes & Production

The most robust route to access 4-(aminomethyl)-2-(trifluoromethyl)aniline is the chemoselective reduction of 4-amino-3-(trifluoromethyl)benzonitrile . Direct nitration/reduction routes are less favorable due to regioselectivity issues caused by the directing effects of the CF₃ group.

Validated Synthetic Pathway

Precursor: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS: 327-74-2).[2][1][3] Reagents: Borane-Tetrahydrofuran (BH₃·THF) or Raney Nickel / H₂.

Experimental Protocol: Nitrile Reduction

Note: The following is a generalized standard protocol adapted for this substrate.

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF (0.2 M).

-

Reduction: Cool to 0°C. Add BH₃·THF complex (1.0 M solution, 3.0 eq) dropwise over 20 minutes.

-

Technical Insight: The aniline nitrogen is non-nucleophilic enough that it does not significantly complex with borane, allowing selective reduction of the nitrile.

-

-

Reflux: Warm to room temperature, then reflux for 4-6 hours. Monitor by LCMS (Look for M+1 = 191).

-

Quench: Cool to 0°C. Carefully quench with MeOH (excess) followed by 6N HCl.

-

Workup: Reflux the acidic mixture for 1 hour to break the amine-borane complex. Neutralize with NaOH, extract with DCM, and dry over Na₂SO₄.

-

Purification: Isolate as the HCl salt (precipitate from Et₂O/HCl) for maximum stability.

Diagram 2: Synthetic Flow

Figure 2: Step-by-step synthetic workflow from the commercially available nitrile precursor.

Chemoselective Functionalization Strategies

The primary value of this intermediate in medicinal chemistry is the ability to differentiate the two amines without orthogonal protecting groups, provided the correct order of operations is followed.

Strategy A: Aliphatic Amine First (Nucleophilic Substitution)

Due to the high pKa (~9.5) of the benzylamine, it will react exclusively with acyl chlorides, sulfonyl chlorides, or aldehydes (reductive amination) in the presence of the aniline (pKa ~2.5), provided no strong base deprotonates the aniline.

-

Application: Attaching the scaffold to a PROTAC linker or a solubilizing tail.

Strategy B: Aromatic Amine First (Requires Protection)

To react the aniline first (e.g., to form a kinase-binding urea), the benzylamine must be protected (e.g., Boc-anhydride).

-

Protocol: React with Boc₂O (1.0 eq) at 0°C. The aliphatic amine reacts quantitatively. The aniline remains free.

-

Next Step: React the Boc-protected intermediate with an isocyanate to form a urea.

-

Final Step: TFA deprotection to reveal the benzylamine.

Diagram 3: Chemoselectivity Decision Tree

Figure 3: Decision matrix for selective functionalization based on pKa differences.

Medicinal Chemistry Applications

Kinase Inhibitors (Type II)

The 2-(trifluoromethyl)aniline motif is a privileged pharmacophore in Type II kinase inhibitors (e.g., Sorafenib derivatives). The CF₃ group serves two roles:

-

Hydrophobic Pocket Filling: It occupies the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region).

-

Electronic Deactivation: It reduces the electron density of the aniline NH, making it a better hydrogen bond donor for interaction with the Glu/Asp backbone in the DFG-out conformation.

Role of the 4-Aminomethyl Group: Unlike simple anilines, the 4-aminomethyl extension allows the molecule to reach into the solvent-exposed front pocket. This is ideal for:

-

Improving solubility (by attaching morpholine/piperazine).

-

Establishing salt bridges with surface residues (Asp/Glu).

Bifunctional Linkers (PROTACs)

This molecule is an ideal "exit vector" connector.

-

Aniline side: Binds to the E3 ligase ligand (e.g., Thalidomide analogs often use anilines) or the Target Protein ligand.

-

Benzylamine side: Provides a primary amine handle for standard alkylation or amidation to the PEG/alkyl linker chain.

References

-

Precursor Synthesis & Availability

- Trifluoromethyl Aniline Properties: Title: The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery. Source: BenchChem Technical Notes.

-

Chemoselective Amination Strategies

-

Kinase Inhibitor SAR (General CF3 Aniline Context)

- Title: Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents.

- Source: Journal of Medicinal Chemistry, 2017.

-

URL:[Link]

Sources

- 1. CAS 327-74-2: 4-Amino-3-trifluorometilbenzonitrilo [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 327-74-2 | 4-Amino-3-(trifluoromethyl)benzonitrile - Capot Chemical [capotchem.com]

- 4. Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)-2-(trifluoromethyl)aniline

Foreword: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of key molecular intermediates is paramount. Among these, 4-(aminomethyl)-2-(trifluoromethyl)aniline stands out as a critical building block, most notably in the synthesis of the nonsteroidal antiandrogen, bicalutamide, a cornerstone in the treatment of prostate cancer. The strategic placement of the aminomethyl and trifluoromethyl groups on the aniline scaffold imparts unique physicochemical properties that are highly desirable in the design of bioactive molecules. This guide provides a comprehensive technical overview of the prevailing synthetic strategies for 4-(aminomethyl)-2-(trifluoromethyl)aniline, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the primary synthetic routes, grounded in authoritative references.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 4-(aminomethyl)-2-(trifluoromethyl)aniline points to a primary disconnection at the C-N bond of the aminomethyl group. This reveals the most common and industrially viable precursor: 4-amino-2-(trifluoromethyl)benzonitrile . The core of the synthesis, therefore, lies in the efficient and selective reduction of the nitrile functionality to a primary amine.

Caption: Retrosynthetic approach for 4-(Aminomethyl)-2-(trifluoromethyl)aniline.

This guide will first explore the synthesis of the key precursor, 4-amino-2-(trifluoromethyl)benzonitrile, before detailing the primary methodologies for its reduction to the target molecule.

II. Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile is a critical first step, and several routes have been developed, particularly for industrial-scale production. A prevalent method starts from m-trifluoromethyl fluorobenzene, involving a three-step process: regioselective bromination, cyanation, and finally, ammonolysis.[1][2]

A. Multi-step Synthesis from m-Trifluoromethyl Fluorobenzene

This industrial approach is favored for its cost-effectiveness and scalability.

Workflow Diagram:

Caption: Industrial synthesis route to 4-Amino-2-(trifluoromethyl)benzonitrile.

Detailed Protocol:

-

Positional Bromination: m-Trifluoromethyl fluorobenzene is subjected to bromination. The reaction conditions are controlled to favor the formation of 4-fluoro-2-trifluoromethylbromobenzene.

-

Cyano Group Replacement: The resulting brominated intermediate is treated with cuprous cyanide in a suitable solvent like quinoline under reflux conditions to yield 4-fluoro-2-trifluoromethylbenzonitrile.[2]

-

Ammonolysis: The fluoro-substituted benzonitrile is dissolved in ethanol and reacted with liquid ammonia in a sealed reactor at elevated temperatures (e.g., 120-122°C) for several hours. This nucleophilic aromatic substitution replaces the fluorine atom with an amino group to afford the crude 4-amino-2-(trifluoromethyl)benzonitrile.[1][2]

-

Purification: The crude product is then purified, typically by recrystallization from a solvent such as toluene, to yield the final product with high purity (>99%).[1][2]

This method offers a total yield of 73-75% and is well-suited for large-scale industrial production due to the availability of starting materials and the robustness of the reaction sequence.[1]

B. Alternative Laboratory-Scale Synthesis

For laboratory-scale synthesis, an alternative route starting from m-chlorobenzotrifluoride has been reported. This involves nitration, reduction of the nitro group, diazotization followed by bromination, and finally cyanation.[3]

III. Core Synthesis: Reduction of 4-Amino-2-(trifluoromethyl)benzonitrile

The reduction of the nitrile group in 4-amino-2-(trifluoromethyl)benzonitrile to a primary amine is the pivotal step in forming 4-(aminomethyl)-2-(trifluoromethyl)aniline. The two most prominent and effective methods are catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH4).

A. Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is often the preferred method in industrial settings due to its cost-effectiveness, high efficiency, and more favorable safety profile compared to metal hydrides. Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[4]

Causality of Experimental Choices:

-

Catalyst: Raney Nickel is chosen for its high activity and selectivity in nitrile reduction. It is also more economical than precious metal catalysts like palladium or platinum.[5]

-

Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent, offering atom economy and producing only water as a byproduct.

-

Solvent: Alcohols such as ethanol are typically used as they are good solvents for the starting material and do not interfere with the reaction.

-

Pressure and Temperature: The reaction is often carried out under pressure to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the reaction rate. Mild temperatures are generally sufficient.

Detailed Experimental Protocol (Illustrative):

-

Reactor Setup: A solution of 4-amino-2-(trifluoromethyl)benzonitrile in ethanol is charged into a high-pressure reactor.

-

Catalyst Addition: A slurry of Raney Nickel in ethanol is carefully added to the reactor. The amount of catalyst can vary, but typically a molar ratio of substrate to Raney Nickel of 1:1 is effective.[4]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to slightly elevated) and pressure until the uptake of hydrogen ceases.

-

Work-up and Purification: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 4-(aminomethyl)-2-(trifluoromethyl)aniline. The product can be further purified by distillation or recrystallization.

Quantitative Data Comparison:

| Parameter | Value | Reference |

| Substrate to Catalyst Ratio (molar) | 1:1 | [4] |

| Reducing Agent | KBH₄ (in conjunction with Raney Ni) | [4] |

| Solvent | Dry Ethanol | [4] |

| Temperature | Room Temperature | [4] |

| Isolated Yield | Up to 93% (for general nitriles) | [4] |

Note: The provided data is for a general nitrile reduction using a Raney Ni/KBH₄ system, which is indicative of the high efficiency of Raney Nickel-catalyzed reductions.

B. Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[6] While highly effective, its pyrophoric nature necessitates careful handling, especially on a large scale.[6]

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent source of hydride ions, making it highly effective for the reduction of the electron-deficient carbon of the nitrile group.

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential, as LiAlH₄ reacts violently with protic solvents like water and alcohols.

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction and then allowed to proceed at room temperature.

-

Work-up: A careful, sequential quenching procedure is critical to safely destroy the excess LiAlH₄ and to precipitate the aluminum salts, facilitating product isolation. The Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is a standard and reliable method.[6]

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, a solution of 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous THF is added dropwise.[6]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours, with the progress monitored by thin-layer chromatography (TLC).[6]

-

Quenching: The reaction mixture is cooled back to 0°C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and finally more water.[6]

-

Isolation and Purification: The resulting precipitate of aluminum salts is removed by filtration through a pad of celite. The filtrate is then extracted, and the organic layer is washed, dried, and concentrated under reduced pressure to give the crude product. Further purification can be achieved by column chromatography or distillation.[6]

Workflow for LiAlH₄ Reduction:

Caption: Step-by-step workflow for the LiAlH₄ reduction of 4-amino-2-(trifluoromethyl)benzonitrile.

IV. Comparative Analysis and Industrial Perspective

| Feature | Catalytic Hydrogenation (Raney Nickel) | LiAlH₄ Reduction |

| Reagent Cost | Relatively low | High |

| Safety | Pyrophoric catalyst, requires handling of hydrogen gas | Highly pyrophoric reagent, violent reaction with water |

| Scalability | Well-suited for large-scale industrial processes | Challenging to scale up due to safety concerns |